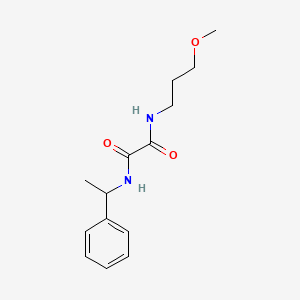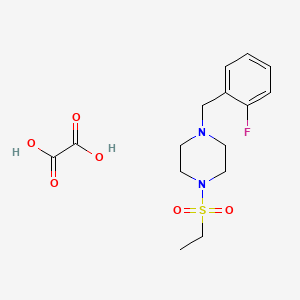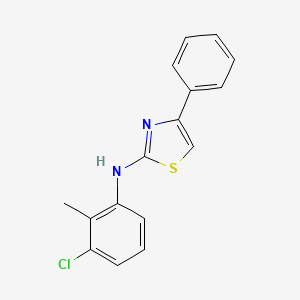
N-(3-chloro-2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
Overview
Description
N-(3-chloro-2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMPT or simply as thiazolamine. CMPT is a thiazole derivative that has a unique chemical structure and properties, which make it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of CMPT is not fully understood, but studies have suggested that it works by inhibiting the growth and proliferation of cancer cells. CMPT has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for controlling cancer growth.
Biochemical and Physiological Effects:
CMPT has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that CMPT can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. CMPT has also been shown to inhibit the production of certain cytokines, which are involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using CMPT in lab experiments is its potent anti-cancer activity. CMPT has been shown to be effective against a wide range of cancer cell lines, making it an ideal candidate for cancer research. However, one of the limitations of using CMPT is its potential toxicity. Studies have shown that CMPT can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on CMPT. One area of research is to further investigate the mechanism of action of CMPT and its potential targets in cancer cells. Another area of research is to develop more effective and less toxic derivatives of CMPT that can be used in cancer treatment. Additionally, research can be conducted to investigate the potential applications of CMPT in other areas, such as neurodegenerative diseases and inflammation.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. Studies have shown that CMPT exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-13(17)8-5-9-14(11)18-16-19-15(10-20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZFQUNHZJYFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(3-ethoxybenzoyl)-2-piperidinyl]pyridine](/img/structure/B3948578.png)
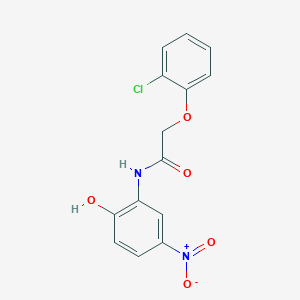
![1-[(2-nitrophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine oxalate](/img/structure/B3948590.png)
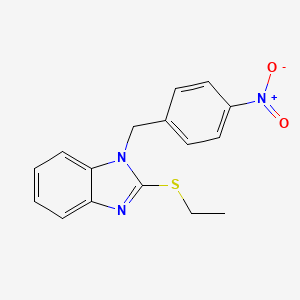

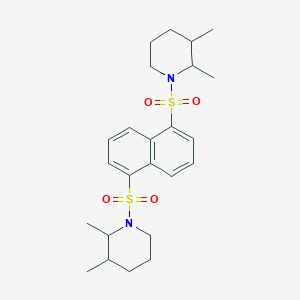
![N-mesityl-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanamide](/img/structure/B3948612.png)
![5-({[2-(phenylthio)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3948619.png)

![4-(2,5-dimethylphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3948637.png)
![2-{4-[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B3948647.png)
